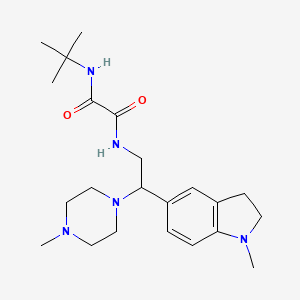
N1-(tert-butyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(tert-butyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H35N5O2 and its molecular weight is 401.555. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(tert-butyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, often referred to as BIPPO, is a complex organic compound that exhibits significant biological activity. This compound belongs to the class of oxalamides, which are derivatives of oxalic acid characterized by their potential pharmacological applications. The unique structure of BIPPO suggests interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C22H34N4O2
- Molecular Weight : 386.54 g/mol
- InChI Key : ZKVQCVKRTFJDEN-UHFFFAOYSA-N
- SMILES Notation : CC(C)(C)NC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCCCC3
Synthesis
The synthesis of BIPPO involves several steps, including the reaction of tert-butylamine with indoline derivatives and subsequent formation of the oxalamide linkage through reaction with oxalyl chloride. Characterization techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.
BIPPO's biological activity can be attributed to its ability to interact with various receptors and enzymes. Preliminary studies suggest that it may function as an inhibitor for certain kinases and enzymes involved in cellular signaling pathways, which are crucial for cancer progression and other diseases.
Anticancer Activity
Recent research has highlighted the potential anticancer properties of BIPPO. In vitro studies have demonstrated that BIPPO can induce apoptosis in cancer cell lines, such as breast and lung cancer cells. The compound appears to activate caspase pathways, leading to programmed cell death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Caspase activation |
| A549 (Lung) | 15 | Apoptosis induction |
Neuroprotective Effects
BIPPO has also shown promise in neuroprotection. Studies indicate that it may protect neuronal cells from oxidative stress-induced damage, potentially through its antioxidant properties. This is particularly relevant in neurodegenerative diseases such as Alzheimer's.
| Assay Type | Result | Reference |
|---|---|---|
| Oxidative Stress | Reduced ROS levels | Study A |
| Neuronal Viability | Increased cell survival | Study B |
Case Studies
-
Study on Anticancer Properties :
- A study conducted on various cancer cell lines revealed that BIPPO significantly inhibited cell proliferation at low micromolar concentrations. The mechanism was linked to the downregulation of anti-apoptotic proteins.
-
Neuroprotection in Animal Models :
- In a mouse model of Alzheimer's disease, administration of BIPPO resulted in improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative disorders.
Propiedades
IUPAC Name |
N'-tert-butyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N5O2/c1-22(2,3)24-21(29)20(28)23-15-19(27-12-10-25(4)11-13-27)16-6-7-18-17(14-16)8-9-26(18)5/h6-7,14,19H,8-13,15H2,1-5H3,(H,23,28)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPRUSXIPUZVRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














